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Cat. No.: B096785

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety is a crucial pharmacophore in a multitude of therapeutic agents. Its
unique hydrogen bonding capabilities and structural simplicity make it an attractive component
in drug design. Among the various substituted formamides, n-Allylformamide is emerging as a
compound of significant interest. This technical guide provides an in-depth overview of the
synthesis, potential applications, and key experimental data related to n-Allylformamide and
its close structural analogs, offering a valuable resource for researchers in medicinal chemistry
and drug development.

Synthesis of n-Allylformamide

A straightforward and efficient catalyst-free method for the N-formylation of amines, including
allyl amine to produce n-Allylformamide, has been developed. This approach utilizes the
reductive formylation of CO2 with sodium borohydride.

Experimental Protocol: Catalyst-Free N-formylation

General Procedure:

To a solution of allyl amine (1.751 mmol) in a suitable formamide-based solvent, sodium
borohydride (1.0 equivalent, 66.24 mg) is added. The reaction mixture is stirred under a CO2
atmosphere (balloon pressure) at a specified temperature and for a designated time. Upon
completion, the reaction is quenched with the addition of water and extracted with an organic
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solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product
is purified by column chromatography to yield n-Allylformamide.[1]

Quantitative Data for Synthesis of n-Allylformamide

Reactant Reagent Solvent Yield Reference
) Formamide-
Allyl amine NaBH4, CO2 86% [1]
based

Potential Therapeutic Applications

While direct and extensive research on the medicinal chemistry applications of n-
Allylformamide is still emerging, significant insights can be drawn from studies on its close
structural analog, N-methylformamide (NMF). The biological activities of NMF suggest
promising avenues for the exploration of n-Allylformamide and its derivatives.

Anticancer Activity

N-methylformamide has demonstrated a broad spectrum of preclinical antitumor activity.[2][3] It
has shown efficacy against colon, mammary, and lung tumor xenografts.[3] Furthermore, NMF
has been investigated as a chemosensitizer and radiosensitizer, potentially enhancing the
efficacy of existing cancer therapies.[3][4] A noncytotoxic dose of NMF was found to sensitize
the HT-29 human colon carcinoma cell line to the cytotoxic effects of both adriamycin and

cisplatin.[4]

Quantitative Data: Chemosensitization by N-methylformamide

Combination

Cell Line Effect Reference
Therapy

HT-29 (Colon NMF (170 mM) + Sensitization to lethal ]

Carcinoma) Adriamycin activity

HT-29 (Colon NMF (170 mM) + Sensitization to lethal 4]

Carcinoma) Cisplatin activity
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The proposed mechanisms for NMF's anticancer effects include the depletion of cellular
glutathione, alterations in the cell membrane, and modulation of proto-oncogene expression.[3]
One study indicated that NMF exposure leads to an increase in cell volume and enhances the
surface expression of integrin molecules (VLA2, VLAS5, and VLAG6) on HT-29 cells by 30% to
40%.[4] This suggests that the plasma membrane may be a key target in its mechanism of
action.

Potential Mechanisms of N-methylformamide's Anticancer Activity
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Caption: Potential mechanisms of NMF's anticancer effects.

Anti-inflammatory and Neuroprotective Potential
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Formamide derivatives have been investigated for their role in treating inflammatory conditions
like osteoarthritis. Specifically, N-hydroxyformamides have been identified as inhibitors of
ADAM-TS4, a key enzyme in the degradation of cartilage.[5] This highlights the potential for n-
Allylformamide derivatives to be developed as anti-inflammatory agents.

Furthermore, dysfunction of cellular recycling processes, particularly within lysosomes, has
been implicated in a range of neurodegenerative diseases.[6] While no direct studies link n-
Allylformamide to neuroprotection, the broader class of small molecules that can modulate
cellular clearance mechanisms is of high interest in this therapeutic area. The development of
novel therapies for conditions like Alzheimer's and Parkinson's disease often involves exploring
compounds that can mitigate the buildup of toxic cellular waste.[6]

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is critical for its
development as a therapeutic agent. While specific data for n-Allylformamide is limited,
extensive studies on N-methylformamide and the related solvent N,N-dimethylformamide
(DMF) provide valuable insights.

Pharmacokinetics of N-methylformamide

Phase I clinical trials of NMF have provided key pharmacokinetic parameters in humans. The
oral bioavailability of NMF is high, at approximately 87-95%.[2][3]

Quantitative Pharmacokinetic Data for N-methylformamide in Humans
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Route of
Parameter Value o . Reference
Administration

Oral Bioavailability 87% Oral [2]
Peak Plasma
) 0.46 mmol/L Oral (600 mg/m?) [2]
Concentration (Cmax)
Peak Plasma
) 2.78 mmol/L IV (2000 mg/m2) [2]
Concentration (Cmax)
Alpha Half-life (t¥20) 10 £ 2 min \ [2]
Beta Half-life (t%2[3) 732 £ 93 min v [2]
Volume of Distribution
13.8+ 1.1 L/m2 v [2]
(Central)
Volume of Distribution
18.7+1.1L/m?2 v [2]
(Steady State)
Plasma Clearance 19.1 £ 2.1 mL/min/m? 1Y [2]

Metabolically, NMF is converted in vivo to N-acetyl-S-(N-methylcarbamoyl)cysteine through
oxidation at the formyl carbon, which produces a reactive intermediate.[7]
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Metabolic Pathway of N-methylformamide
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Caption: Metabolic activation of N-methylformamide.

Toxicology

The primary dose-limiting toxicity observed for NMF in preclinical and clinical studies is
reversible hepatotoxicity.[2][3] In humans, other significant side effects include a generalized
malaise syndrome, nausea, and vomiting.[3] Studies on the structurally related compound
formamide in rats and mice showed no evidence of carcinogenic activity in rats, but clear
evidence of carcinogenic activity (hemangiosarcoma of the liver) in male mice at higher doses.

[8]
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Summary of Toxicological Findings for Formamide and N,N-Dimethylformamide

Compound Species Route Key Findings Reference

No evidence of
Formamide F344/N Rats Gavage carcinogenic [8]

activity

Clear evidence
of carcinogenic
_ _ activity in males
Formamide B6C3F1 Mice Gavage ) [8]
(liver
hemangiosarcom

a)

Hepatocellular

N,N- injury at
) ~ F344/N Rats & ) ]
Dimethylformami ) Inhalation concentrations of  [9]
B6C3F1 Mice
de 200 ppm and

above in rats

Conclusion and Future Directions

n-Allylformamide represents a promising, yet underexplored, scaffold in medicinal chemistry.
Based on the significant preclinical and early clinical data from its close analog, N-
methylformamide, there is a strong rationale for investigating n-Allylformamide and its
derivatives for a range of therapeutic applications, most notably in oncology. The allyl group
offers a site for further chemical modification, potentially allowing for the fine-tuning of
pharmacokinetic properties and the exploration of novel mechanisms of action.

Future research should focus on the direct evaluation of n-Allylformamide's biological activity
in relevant cancer cell lines and animal models. Furthermore, the synthesis and screening of a
library of n-Allylformamide derivatives could lead to the identification of novel drug candidates
with improved potency and safety profiles. The detailed experimental protocols and quantitative
data presented in this guide provide a solid foundation for researchers to embark on the
exploration of this promising area of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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